N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate
Brand Name: Vulcanchem
CAS No.: 84030-50-2
VCID: VC17006244
InChI: InChI=1S/C14H19N3O2.C2H4O2/c1-4-17(9-5-8-15)13-10-12(16-11(2)18)6-7-14(13)19-3;1-2(3)4/h6-7,10H,4-5,9H2,1-3H3,(H,16,18);1H3,(H,3,4)
SMILES:
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol

N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate

CAS No.: 84030-50-2

Cat. No.: VC17006244

Molecular Formula: C16H23N3O4

Molecular Weight: 321.37 g/mol

* For research use only. Not for human or veterinary use.

N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate - 84030-50-2

Specification

CAS No. 84030-50-2
Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
IUPAC Name acetic acid;N-[3-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide
Standard InChI InChI=1S/C14H19N3O2.C2H4O2/c1-4-17(9-5-8-15)13-10-12(16-11(2)18)6-7-14(13)19-3;1-2(3)4/h6-7,10H,4-5,9H2,1-3H3,(H,16,18);1H3,(H,3,4)
Standard InChI Key FVSAWYTZJIYXAZ-UHFFFAOYSA-N
Canonical SMILES CCN(CCC#N)C1=C(C=CC(=C1)NC(=O)C)OC.CC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 3-position with an ethylamino group bearing a cyanoethyl moiety (CH2CH2CN-\text{CH}_2\text{CH}_2\text{CN}) and at the 4-position with a methoxy group (OCH3-\text{OCH}_3). The acetamide group (NHCOCH3-\text{NHCOCH}_3) occupies the 1-position, while the monoacetate salt introduces an additional acetic acid molecule (CH3COOH\text{CH}_3\text{COOH}) . The canonical SMILES representation is:
CCN(CCC#N)C1=C(C=CC(=C1)NC(=O)C)OC.CC(=O)O\text{CCN(CCC\#N)C1=C(C=CC(=C1)NC(=O)C)OC.CC(=O)O}.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC16H23N3O4\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}_{4}
Molecular Weight321.37 g/mol
IUPAC NameAcetic acid; N-[3-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide
InChI KeyFVSAWYTZJIYXAZ-UHFFFAOYSA-N

Comparative Analysis with Related Compounds

The base structure, N-(3-((2-cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide (CAS No. 19433-94-4), lacks the monoacetate group and has a molecular formula of C14H19N3O2\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{2} (261.33 g/mol) . The addition of acetic acid increases polarity and solubility, which may enhance bioavailability in pharmacological contexts. A structurally analogous compound, N-(3-((2-cyanoethyl)allylamino)-4-methoxyphenyl)acetamide (CAS No. 64611-87-6), replaces the ethyl group with an allyl chain, altering steric and electronic properties .

Synthesis and Optimization

Challenges in Purification

The presence of multiple functional groups (cyano, amino, acetamide) complicates chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients is recommended for isolating high-purity batches .

Functional GroupPotential Biological Role
Cyanoethyl (CH2CH2CN-\text{CH}_2\text{CH}_2\text{CN})Nitrile hydratase inhibition
Methoxy (OCH3-\text{OCH}_3)Cytochrome P450 modulation
Acetamide (NHCOCH3-\text{NHCOCH}_3)Serine protease interaction

Preclinical Research Gaps

No in vivo or in vitro studies directly assessing this compound’s efficacy or toxicity are reported. Related derivatives, such as the allylamino analog (CAS No. 64611-87-6), have been patented for unspecified therapeutic applications, hinting at latent commercial interest .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s complexity positions it as a candidate for derivatization in drug discovery. For example, the ethylamino group could be alkylated to produce quaternary ammonium salts with enhanced CNS permeability .

Analytical Chemistry

Its UV-active aromatic ring (λmax270 nm\lambda_{\text{max}} \approx 270\ \text{nm}) makes it suitable as an HPLC standard for method development.

Future Research Directions

Priority Investigations

  • Metabolic Stability: Assess hepatic microsomal degradation using LC-MS/MS.

  • Structure-Activity Relationships: Synthesize analogs with varied alkyl chains to optimize target binding.

Collaborative Opportunities

Academic-industrial partnerships could accelerate safety profiling, leveraging high-throughput screening platforms to evaluate genotoxicity and CYP inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator